Metacaine
Description
Properties
IUPAC Name |
(3-ethoxycarbonylphenyl)azanium;methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZJYWMRQDKBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[NH3+].CS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Veterinary Medicine
Metacaine is primarily employed in veterinary practices for the anesthesia of fish and other aquatic animals. Its effectiveness in inducing anesthesia has been documented through various studies.
Anesthetic Efficacy
- Concentration Thresholds : Research indicates that a concentration of 1:1500 (w/w) is sufficient to induce general anesthesia in fish species such as Tilapia leucosticta and Rutilus rutilus .
- Recovery Rates : After a 3-minute exposure to this compound, a 70% reduction in efferent spontaneous activity was observed, with recovery to 90% after 30 minutes of fresh water exposure .
Neurological Research
This compound's effects on neural function have been extensively studied, particularly regarding its action on voltage-gated sodium channels.
Aquaculture
In aquaculture, this compound is used to minimize stress during handling and transport of fish.
Stress Reduction
- Application of this compound prior to transport has been shown to reduce stress indicators in fish, leading to improved survival rates during transport .
Case Studies and Research Findings
Several case studies highlight the practical applications of this compound in various settings.
Safety and Toxicity
While this compound is generally considered safe for use in aquatic species, there are considerations regarding its toxicity.
Toxicity Levels
Comparison with Similar Compounds
Pharmacokinetics and Efficacy
- Induction and Recovery Times :
In lumpfish (Cyclopterus lumpus), this compound (100–400 mg L⁻¹) induces anesthesia in 4.5 ± 2.0 minutes at 6°C and 2.4 ± 0.3 minutes at 12°C, with recovery times under 3 minutes at lower concentrations. Benzocaine (100–800 mg L⁻¹) shows similar trends but requires higher doses (e.g., 400 mg L⁻¹ benzocaine induces anesthesia in ~7 minutes at 12°C) .
Physiological Impact
- This compound causes significant increases in blood osmolality and Na⁺ concentrations, particularly after prolonged exposure (120 minutes). Benzocaine, while effective, shows less pronounced metabolic disruption under similar conditions .
| Parameter | This compound (400 mg L⁻¹) | Benzocaine (400 mg L⁻¹) |
|---|---|---|
| Induction Time (6°C) | 4.5 ± 2.0 min | 7.0 ± 1.5 min |
| Recovery Time (12°C) | <3 min | ~7 min |
| Osmolality Increase | Significant (P<0.05) | Moderate |
| Temperature Sensitivity | High | Moderate |
This compound vs. Isoeugenol
Pharmacokinetics and Efficacy
- Induction and Recovery: Isoeugenol (10–40 mg L⁻¹) has markedly longer induction times (14.1 ± 2.2 minutes at 6°C vs. 6.5 ± 2.0 minutes at 12°C) and prolonged recovery phases (>7 minutes) compared to this compound .
Physiological and Stress Responses
- Isoeugenol induces transient cortisol spikes (30-minute exposure) and significant glucose elevation after 120 minutes, whereas this compound stabilizes cortisol levels but causes sustained osmolality and Na⁺ imbalances .
- Neurophysiological Effects: this compound suppresses both afferent and efferent nerve activity in the lateral-line system, complicating neurophysiological studies. Isoeugenol, while less studied, shows fewer central effects .
| Parameter | This compound (200 mg L⁻¹) | Isoeugenol (20 mg L⁻¹) |
|---|---|---|
| Cortisol Response | Transient increase | Sustained increase |
| Glucose Elevation | None | Significant (P<0.05) |
| Nerve Activity Suppression | Central + Peripheral | Peripheral only |
Preparation Methods
Oxidative Functionalization of Amine Precursors
A patent describing the synthesis of lidocaine degradation impurities provides insights into oxidation strategies that may be adaptable for Metacaine. For example, the oxidation of 2-(diethylamino)-N,N-diethylacetamide using tert-butyl peroxide, oxone, or sodium perborate yields 2-(diethyloxyamine)-N,N-diethylacetamide. This two-step process involves:
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Oxidation : Reacting the amine precursor with an oxidant (e.g., tert-butyl peroxide) in methanol at 40°C for 3 hours.
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Coupling : Combining the oxidized intermediate with 2,6-dimethylaniline in glacial acetic acid to form the final product.
While this method targets lidocaine derivatives, analogous steps could theoretically apply to this compound by substituting the starting amine with methyl 3-aminobenzoate.
Table 1: Representative Reaction Conditions for Amine Oxidation
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| tert-Butyl peroxide | Methanol | 40 | 3 | 92.6 | 97.5 |
| Oxone complex salt | Methanol | 40 | 3 | 92.4 | 97.2 |
| Sodium perborate | Methanol | 40 | 3 | 93.9 | 97.4 |
Data adapted from lidocaine impurity synthesis.
Esterification and Amidation Approaches
Esterification of 3-(Diethylamino)benzoic Acid
A plausible route to this compound involves esterification of 3-(diethylamino)benzoic acid with methanol. This reaction typically employs acid catalysts (e.g., sulfuric acid) under reflux conditions. However, no direct experimental data for this specific compound are available in the provided sources.
Challenges in Purification and Yield Optimization
The patent highlights challenges in purifying oxidation products, necessitating solvent extraction (e.g., dichloromethane) and reduced-pressure distillation. Similar purification steps would likely apply to this compound, given its structural complexity.
Comparative Analysis of Anaesthetic Synthesis
This compound’s reduced sodium current blockade compared to benzocaine suggests that its synthesis may prioritize functional group stability. For instance, the diethylamino group in this compound could necessitate protective strategies during oxidation to prevent over-functionalization.
Q & A
Basic Research Question
- Guidance : Experimental designs must include detailed protocols for synthesis, characterization, and pharmacological testing. Follow journal guidelines (e.g., Medicinal Chemistry Research) to separate Materials and Methods from Results, ensuring all procedures (e.g., solvent systems, reaction conditions) are explicitly described .
- Key Considerations :
What analytical methods are most robust for resolving contradictions in this compound’s reported pharmacological mechanisms?
Advanced Research Question
- Guidance : Contradictory data (e.g., varying receptor binding affinities) require systematic re-evaluation using orthogonal techniques:
- In vitro : Compare radioligand binding assays with functional cAMP assays .
- In silico : Validate docking predictions via molecular dynamics simulations to assess binding stability .
- Meta-Analysis : Apply PRISMA guidelines to aggregate studies, highlighting methodological heterogeneity (e.g., cell line differences) .
- Data Interpretation : Use principal contradiction analysis to identify dominant factors (e.g., assay sensitivity vs. compound solubility) .
How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound-related studies?
Q. Methodological Focus
- Metadata Requirements : Follow NFDI4Chem standards to document synthesis protocols, analytical parameters (e.g., LC-MS gradients), and raw spectral data .
- Repositories : Use domain-specific platforms (e.g., Zenodo for chemistry) with persistent identifiers (DOIs) and machine-readable formats (e.g., SDF for structures) .
- Provenance : Track compound batches, including supplier details (e.g., CAS numbers, purity certificates) .
What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s structure-activity relationships (SAR)?
Q. Basic to Advanced Transition
- Basic : Use PICO (Population: target receptor; Intervention: this compound derivative; Comparison: reference ligand; Outcome: IC₅₀) to narrow SAR objectives .
- Advanced : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives with unexplored substituents (e.g., halogenated analogs) .
- Pitfalls to Avoid : Overly broad questions (e.g., “How does this compound work?”) lack specificity; instead, ask, “Does para-fluorination enhance this compound’s selectivity for α-subtype adrenergic receptors?” .
How should researchers integrate qualitative and quantitative findings in systematic reviews of this compound’s therapeutic potential?
Q. Advanced Methodology
- Meta-Synthesis : Blend pharmacological data (e.g., IC₅₀ values) with qualitative insights (e.g., patient-reported outcomes in clinical trials) using thematic analysis .
- Data Harmonization : Normalize metrics (e.g., convert mM to µM) and resolve terminology conflicts (e.g., “efficacy” vs. “potency”) through expert consensus .
- Visualization : Use forest plots for quantitative synthesis and concept maps for qualitative themes .
What validation criteria are critical for computational models predicting this compound’s metabolic pathways?
Q. Advanced Technical Focus
- Model Calibration : Compare in silico predictions (e.g., CYP450 metabolism via Schrödinger’s QikProp) with in vitro microsomal assay results .
- Sensitivity Analysis : Test model robustness against parameter variations (e.g., binding site protonation states) .
- Reporting Standards : Adhere to COMBINE guidelines for sharing model scripts and validation datasets .
How can inconsistencies in this compound’s cytotoxicity profiles across studies be systematically addressed?
Q. Contradiction Analysis
- Root-Cause Investigation :
- Ethical Reporting : Disclose all negative results (e.g., lack of cytotoxicity in certain cell lines) to avoid publication bias .
What are best practices for synthesizing and characterizing novel this compound analogs?
Q. Basic Methodology
- Synthesis : Document reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography gradients) .
- Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and crystallographic details (if available) .
- Purity Thresholds : Specify HPLC purity ≥95% for biological testing .
How should researchers design dose-response studies to minimize false positives in this compound’s efficacy assessments?
Q. Experimental Design Focus
- Power Analysis : Precalculate sample sizes using tools like G*Power to ensure statistical validity .
- Control Groups : Include vehicle controls and reference compounds (e.g., lidocaine for local anesthesia studies) .
- Blinding : Implement double-blinding for in vivo studies to reduce observer bias .
What strategies enhance the rigor of literature reviews on this compound’s mechanism of action?
Q. Methodological Depth
- Search Strategy : Use Boolean operators (e.g., “this compound AND (kinase inhibition OR ion channel modulation)”) across databases (Scopus, PubMed) .
- Critical Appraisal : Apply QUADAS-2 to assess bias in pharmacological studies .
- Gaps Identification : Map reviewed studies to highlight underinvestigated targets (e.g., TRPV1 receptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
